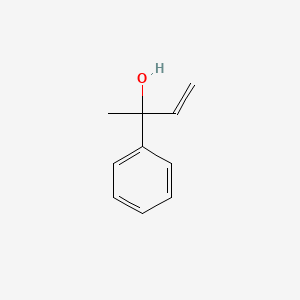

2-Phenylbut-3-en-2-ol

Description

Properties

IUPAC Name |

2-phenylbut-3-en-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-3-10(2,11)9-7-5-4-6-8-9/h3-8,11H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRYWJUOPPCVNFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=C)(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Phenylbut-3-en-2-ol

Abstract and Introduction

2-Phenylbut-3-en-2-ol (CAS No: 6051-52-1) is a tertiary allylic alcohol of significant interest in synthetic organic chemistry.[1] Its unique structure, featuring a chiral quaternary carbon center bonded to a phenyl ring, a methyl group, and a vinyl group, makes it a versatile building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, core reactivity, and synthetic utility, with a focus on practical applications for researchers in medicinal chemistry and materials science. Unlike simple tertiary alcohols, the allylic nature of the hydroxyl group imparts distinct reactivity patterns, particularly in carbocation-mediated transformations. This document aims to serve as a technical resource, elucidating the causal relationships behind its chemical behavior and providing validated protocols for its synthesis and derivatization.

Physicochemical and Spectroscopic Profile

A precise understanding of a molecule's fundamental properties is critical for its application in research and development.

Physicochemical Properties

The molecular structure of this compound dictates its physical properties. It is a synthetic compound primarily used for research purposes.[1] A common point of confusion in the literature is the misattribution of properties from its alkyne analog, 2-phenyl-3-butyn -2-ol (CAS: 127-66-2), to the target molecule. Experimental boiling and melting points for 2-phenyl-3-buten -2-ol are not well-documented in publicly available databases.[2] Researchers should therefore rely on computed properties and direct experimental observation.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 6051-52-1 | [1] |

| Molecular Formula | C₁₀H₁₂O | [1][3] |

| Molecular Weight | 148.20 g/mol | [1][3] |

| Canonical SMILES | CC(C=C)(C1=CC=CC=C1)O | [3] |

| InChIKey | LRYWJUOPPCVNFT-UHFFFAOYSA-N | [3] |

| XLogP3 (Computed) | 2.1 | [3] |

| Topological Polar Surface Area | 20.2 Ų | [3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The expected spectral features are derived from its constituent functional groups.[3]

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H NMR | -OH | δ ~1.5-3.0 ppm (broad singlet) | Exchangeable hydroxyl proton; shift is concentration-dependent. |

| -CH₃ | δ ~1.6 ppm (singlet) | Methyl protons adjacent to the quaternary carbon. | |

| Vinyl Protons (-CH=CH₂) | δ ~5.0-6.0 ppm (multiplet, 3H) | Complex splitting pattern (dd, dd, ddt) characteristic of a terminal vinyl group. | |

| Aromatic Protons (-C₆H₅) | δ ~7.2-7.5 ppm (multiplet, 5H) | Protons of the monosubstituted benzene ring. | |

| ¹³C NMR | -CH₃ | δ ~25-30 ppm | Aliphatic methyl carbon. |

| Quaternary Carbon (C-OH) | δ ~75-80 ppm | Carbinol carbon bearing the hydroxyl, phenyl, methyl, and vinyl groups. | |

| Aromatic Carbons | δ ~125-145 ppm | Multiple signals for the phenyl ring carbons (ipso, ortho, meta, para). | |

| Vinyl Carbons | δ ~112 ppm (=CH₂), ~145 ppm (-CH=) | sp² hybridized carbons of the vinyl group. | |

| IR Spectroscopy | O-H stretch | ~3550-3200 cm⁻¹ (broad) | Characteristic stretching vibration of the alcohol hydroxyl group. |

| C-H stretch (sp²) | ~3080-3010 cm⁻¹ | Aromatic and vinyl C-H bonds. | |

| C-H stretch (sp³) | ~2990-2850 cm⁻¹ | Methyl C-H bonds. | |

| C=C stretch | ~1640 cm⁻¹, ~1600 & 1495 cm⁻¹ | Vinyl and aromatic ring double bond stretching, respectively. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 148 | Corresponds to the molecular weight of the compound. |

| Key Fragment | m/z = 133 (M-15) | Loss of the methyl group (-CH₃), resulting in a stable benzylic carbocation. | |

| Key Fragment | m/z = 105 | Cleavage yielding the benzoyl cation [C₆H₅CO]⁺ after rearrangement, or a related stable fragment. |

Synthesis and Mechanistic Insight

The most direct and reliable method for synthesizing this compound is the Grignard reaction. This approach exemplifies a fundamental carbon-carbon bond-forming strategy in organic chemistry.

Recommended Synthetic Protocol: Grignard Reaction

This protocol details the addition of a vinyl nucleophile to a ketone electrophile. The choice of acetophenone as the starting material provides the required phenyl and methyl groups attached to the carbonyl, which becomes the chiral carbinol center.

Experimental Protocol:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel under an inert atmosphere (Nitrogen or Argon).

-

Grignard Reagent Preparation (if not commercially available): In a separate flask, prepare vinylmagnesium bromide from vinyl bromide and magnesium turnings in anhydrous tetrahydrofuran (THF).

-

Reaction: Charge the main reaction flask with a solution of acetophenone (1.0 eq) in anhydrous THF. Cool the flask to 0 °C in an ice bath.

-

Addition: Add the vinylmagnesium bromide solution (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. The causality here is crucial: slow addition prevents exothermic runaway and minimizes side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the acetophenone spot is consumed.

-

Quenching: Cool the mixture back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This acidic workup protonates the intermediate alkoxide and neutralizes any unreacted Grignard reagent without causing acid-catalyzed side reactions.

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Caption: Grignard synthesis workflow for this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay between its tertiary allylic alcohol and vinyl functionalities.

Reactions of the Tertiary Allylic Alcohol

The hydroxyl group is central to the molecule's most characteristic transformations.

-

Acid-Catalyzed Dehydration: Exposure to protic acids (e.g., H₂SO₄, TsOH) or Lewis acids readily promotes dehydration via an E1 mechanism. The key mechanistic insight is the formation of a highly stabilized tertiary, allylic, and benzylic carbocation intermediate upon protonation of the hydroxyl group and subsequent loss of water. The resulting conjugated diene, 2-phenyl-1,3-butadiene , is the thermodynamically favored product due to the extended π-system.[4]

Caption: E1 dehydration mechanism leading to a conjugated system.

-

Oxidation: As a tertiary alcohol, it is resistant to oxidation under standard conditions (e.g., PCC, Swern, DMP) that would typically convert primary or secondary alcohols to aldehydes or ketones. Harsh oxidizing agents would likely lead to cleavage of the C-C bonds.

Reactions of the Vinyl Group

The terminal double bond offers a site for various addition and cleavage reactions.

-

Electrophilic Addition: The vinyl group can undergo classic electrophilic additions. For instance, reaction with Br₂ would yield a dibromo-adduct. Hydroboration-oxidation would lead to the anti-Markovnikov addition of water across the double bond, forming the corresponding diol.

-

Oxidative Cleavage (Ozonolysis): This is a powerful and predictable reaction for cleaving the double bond. The protocol involves bubbling ozone through a solution of the alcohol, followed by a reductive workup. This transformation is synthetically valuable as it cleaves the vinyl group to a carbonyl, yielding acetophenone and formaldehyde. This reaction can be used to confirm the position of the double bond or as a strategic step in a larger synthesis.[5]

Applications in Drug Development and Research

This compound serves as a valuable intermediate in synthetic chemistry.

-

Chiral Building Block: The molecule possesses a stereocenter at the carbinol carbon. If synthesized or resolved into a single enantiomer, it becomes a powerful chiral building block for asymmetric synthesis, a cornerstone of modern drug development.

-

Scaffold for Diversification: The three distinct functional "handles" (hydroxyl, phenyl, vinyl) allow for orthogonal chemical modifications, enabling the creation of diverse molecular libraries for screening purposes. For example, the hydroxyl can be used for ether or ester formation, the vinyl group for metathesis or addition reactions, and the phenyl ring for electrophilic substitution.

-

Ligand Synthesis: As noted in chemical supplier literature, it has been explored as an efficient ligand, likely after further functionalization, for applications in catalysis and coordination chemistry.[1]

Safety and Handling

No specific, comprehensive safety data sheet (SDS) for this compound is widely available. Therefore, researchers must handle this compound with the precautions appropriate for analogous laboratory chemicals.

-

General Precautions: Based on data for similar compounds like 2-methyl-3-buten-2-ol, it should be treated as a flammable liquid that may cause skin and serious eye irritation.[6][7]

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate protective gloves (e.g., nitrile) when handling.[8]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Disclaimer: This information is for research and development purposes only. A dedicated, up-to-date Safety Data Sheet (SDS) from the chemical supplier must be consulted prior to any handling or use of this compound.

Conclusion

This compound is a synthetically versatile tertiary allylic alcohol with a well-defined reactivity profile. Its value lies in the strategic combination of a chiral center and three distinct functional groups that can be selectively manipulated. While a lack of extensive physical data requires careful experimental work, its predictable reactivity in fundamental transformations like dehydration and ozonolysis makes it a reliable building block. For researchers in drug discovery and materials science, this compound offers a robust starting point for the synthesis of novel and complex molecular targets.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 538853, this compound. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 2-phenyl-3-buten-2-ol. Retrieved from [Link]

-

ChemBK. (n.d.). 2-Phenyl-3-butyn-2-ol. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Phenyl-2-butanol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Phenyl-3-butyn-2-ol. In NIST Chemistry WebBook. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Methyl-3-buten-2-ol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Phenyl-3-butyn-2-ol Phase Change Data. In NIST Chemistry WebBook. Retrieved from [Link]

-

NoMoreClass. (2025). Preparation of 2-Phenylbutan-2-ol from 3-Phenylbut-1-ene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Phenyl-3-butyn-2-ol IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12066499, (Z)-2-methyl-4-phenylbut-3-en-2-ol. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-PHENYL-BUT-2-ENAL;MAJOR-2E-ISOMER. Retrieved from [Link]

-

MDPI. (n.d.). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10858102, (2S)-2-phenylbut-3-en-1-ol. Retrieved from [Link]

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12335570, (2R,3S)-3-phenylbutan-2-ol. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). dehydration of an alcohol (3-methyl-1-phenylbutan-2-ol). Retrieved from [Link]

Sources

- 1. This compound | 6051-52-1 | GAA05152 | Biosynth [biosynth.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. This compound | C10H12O | CID 538853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Phenylbut-3-en-2-ol (CAS: 6051-52-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenylbut-3-en-2-ol is a tertiary allylic alcohol characterized by the presence of phenyl, methyl, and vinyl groups attached to a central carbinol carbon. This unique structural arrangement imparts notable reactivity, making it a valuable intermediate in organic synthesis. Its potential applications span from being a precursor in the synthesis of complex natural products to its use in cross-coupling reactions. This guide provides a comprehensive overview of its chemical and physical properties, detailed spectroscopic profile for unambiguous identification, a field-proven protocol for its synthesis via the Grignard reaction with mechanistic insights, and a discussion of its reactivity and safety considerations.

Chemical and Physical Properties

This compound, also known by synonyms such as 3-Phenyl-1-butene-3-ol and Ethenylmethylphenylcarbinol, is a distinct organic compound whose properties are summarized below.[1] These values are critical for its handling, reaction setup, and purification.

| Property | Value | Source |

| CAS Number | 6051-52-1 | PubChem[1] |

| Molecular Formula | C₁₀H₁₂O | PubChem[1] |

| Molecular Weight | 148.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CC(C=C)(C1=CC=CC=C1)O | PubChem[1] |

| InChIKey | LRYWJUOPPCVNFT-UHFFFAOYSA-N | PubChem[1] |

| Calculated XLogP3 | 2.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

Spectroscopic Profile for Structural Elucidation

Accurate characterization of this compound is essential for confirming its synthesis and purity. The following sections describe the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments:

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.5 ppm, integrating to 5H.

-

Vinyl Protons (-CH=CH₂): A characteristic set of signals for an AMX spin system. The internal methine proton (-CH=) will appear as a doublet of doublets (dd) around δ 5.8-6.2 ppm. The terminal methylene protons (=CH₂) will appear as two separate doublets of doublets around δ 5.0-5.4 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is concentration and solvent-dependent, typically between δ 1.5-2.5 ppm.

-

Methyl Protons (-CH₃): A sharp singlet around δ 1.5-1.7 ppm, integrating to 3H.

-

-

¹³C NMR: The carbon NMR spectrum provides a fingerprint of the carbon skeleton[1]:

-

Aromatic Carbons: Multiple signals between δ 124-128 ppm for the ortho, meta, and para carbons, and a quaternary signal for the ipso-carbon (C-phenyl) around δ 145-148 ppm.

-

Vinyl Carbons: A signal for the internal methine carbon (-CH=) around δ 140-145 ppm and a signal for the terminal methylene carbon (=CH₂) around δ 112-116 ppm.

-

Carbinol Carbon (C-OH): A quaternary carbon signal around δ 75-78 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 28-32 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum reveals the key functional groups present in the molecule[1]:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol hydroxyl group.

-

C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹) corresponding to the aromatic and vinyl C-H bonds.

-

C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ (typically 2850-2990 cm⁻¹) for the methyl C-H bonds.

-

C=C Stretch: A medium intensity peak around 1640-1680 cm⁻¹ for the vinyl double bond and peaks around 1450-1600 cm⁻¹ for the aromatic ring.

-

C-O Stretch: A strong absorption in the 1000-1260 cm⁻¹ region, indicative of a tertiary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern[1]:

-

Molecular Ion (M⁺): A peak at m/z = 148, corresponding to the molecular weight of the compound.

-

Key Fragments: Expect to see significant fragmentation. The loss of a methyl group ([M-15]⁺) would result in a peak at m/z = 133. The loss of a vinyl group ([M-27]⁺) would lead to a peak at m/z = 121. A prominent peak at m/z = 105 is likely due to the formation of the stable benzoyl cation fragment ([C₆H₅CO]⁺) after rearrangement, or the phenylmethyl cation.

Synthesis via Grignard Reaction: A Validated Protocol

The most direct and reliable method for synthesizing this compound is the Grignard reaction. This involves the nucleophilic 1,2-addition of a vinyl Grignard reagent to acetophenone.[2][3]

Causality and Experimental Design

The Grignard reagent is a potent nucleophile but also a strong base. This dual reactivity dictates the experimental conditions. The reaction must be conducted under strictly anhydrous (water-free) conditions because any trace of water will protonate and destroy the Grignard reagent, halting the desired carbon-carbon bond formation. Diethyl ether or tetrahydrofuran (THF) are ideal solvents as they are anhydrous and solvate the magnesium center, stabilizing the Grignard reagent. The reaction is typically performed at low temperatures to control its exothermic nature. A final acidic workup is required to protonate the intermediate magnesium alkoxide to yield the final alcohol product.[2]

Visualized Workflow and Mechanism

Step-by-Step Experimental Protocol

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube (e.g., CaCl₂ or CaSO₄). Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.

-

Reagent Preparation: In the reaction flask, add acetophenone (1.0 eq) dissolved in anhydrous diethyl ether or THF.

-

Grignard Addition: Charge the dropping funnel with a solution of vinylmagnesium bromide (typically 1.0 M in THF, 1.1 eq). Cool the reaction flask to 0 °C using an ice bath.

-

Reaction Execution: Add the Grignard solution dropwise to the stirred solution of acetophenone over 30-60 minutes. A color change and/or formation of a precipitate may be observed. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

-

Quenching (Workup): Cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is a safer alternative to dilute acid for protonating the alkoxide and neutralizing the excess Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel. If two layers do not form, add more diethyl ether and water. Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel or by vacuum distillation.

-

Characterization: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 2.

Reactivity and Potential Applications

As a tertiary allylic alcohol, this compound possesses a unique reactivity profile that makes it a versatile synthetic intermediate.

-

Precursor for Natural Products: The allylic alcohol moiety is a key structural feature in numerous natural products, many of which exhibit biological activity, including anti-cancer properties.[4][5] This compound can serve as a model or a direct precursor for the synthesis of complex benzopyran and furobenzopyran structures.[4][6]

-

Allylic Rearrangements: The tertiary allylic nature of the alcohol makes it susceptible to acid-catalyzed rearrangements (e.g., Meyer-Schuster rearrangement if an alkyne were present) and substitutions. The carbocation formed upon protonation and loss of water is stabilized by both the adjacent phenyl group and the vinyl group, facilitating SN1-type reactions.[7]

-

Oxidation: While tertiary alcohols are generally resistant to oxidation, tertiary allylic alcohols can undergo oxidation via an allylic shift mechanism using specialized reagents.[8]

-

Ligand and Coupling Reactions: The compound has been noted for its potential use as a ligand and in cross-coupling and carbonic acid transfer reactions, highlighting its utility in organometallic chemistry.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound should be consulted, general precautions for a compound of this class should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Fire Safety: The compound is expected to be flammable. Keep it away from open flames, sparks, and other sources of ignition. Use explosion-proof equipment where necessary.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

-

Disposal: Dispose of the chemical waste in accordance with all federal, state, and local regulations.

References

-

Helesbeux, J. J., Séraphin, D., Duval, O., Richomme, P., & Bruneton, J. (2001). Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis. Phytochemical Analysis, 12(2), 85-89. Available at: [Link]

-

ResearchGate. (2025). Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 538853, this compound. Retrieved from [Link].

-

Chemistry For All. (2025). Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. Available at: [Link]

-

Pearson+. (n.d.). Tertiary alcohols are resistant to oxidation. Nonetheless, allylic tertiary alcohols can undergo oxidation... Retrieved from [Link]

-

Chande, A. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one. University of Iowa. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Available at: [Link]

-

Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents II. Available at: [Link]

Sources

- 1. This compound | C10H12O | CID 538853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. aroonchande.com [aroonchande.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. chemistrytutorsarvan.in [chemistrytutorsarvan.in]

- 8. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

An In-depth Technical Guide to the Physical Properties of 2-Phenylbut-3-en-2-ol

Introduction

2-Phenylbut-3-en-2-ol, a tertiary allylic alcohol, is a molecule of significant interest in organic synthesis and drug development. Its structure, which combines a phenyl group, a hydroxyl group, and a vinyl group on a single tertiary carbon, offers a unique combination of steric and electronic properties. This guide provides a comprehensive overview of the physical properties of this compound, offering insights for researchers, scientists, and professionals in drug development. Understanding these fundamental characteristics is paramount for its effective handling, characterization, and application in synthetic methodologies.

Molecular Structure and its Influence on Physical Properties

The physical properties of this compound are a direct consequence of its molecular architecture. The central quaternary carbon atom is bonded to a phenyl ring, a methyl group, a vinyl group, and a hydroxyl group.

-

The Phenyl Group: This bulky, non-polar aromatic ring contributes significantly to the molecule's van der Waals forces, influencing its boiling point and solubility in non-polar organic solvents.

-

The Hydroxyl Group: The presence of the -OH group is a defining feature, enabling the molecule to act as both a hydrogen bond donor and acceptor. This capability for hydrogen bonding is expected to lead to a higher boiling point compared to non-hydroxylated analogues of similar molecular weight and influences its solubility in polar solvents.

-

The Vinyl Group: The carbon-carbon double bond introduces a region of high electron density, making the molecule susceptible to electrophilic addition reactions and providing a site for polymerization.

-

Tertiary Alcohol: As a tertiary alcohol, it is resistant to oxidation under mild conditions and can undergo dehydration reactions to form alkenes.

Summary of Physical Properties

A comprehensive search of experimental data for the physical properties of this compound reveals a notable scarcity in the literature, with many databases listing these values as "not available." However, some predicted values have been reported and are summarized in the table below. It is crucial for researchers to recognize that these are computational estimates and should be verified experimentally.

| Physical Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | [1] |

| Molecular Weight | 148.20 g/mol | [1] |

| CAS Number | 6051-52-1 | [2] |

| Boiling Point | 228.81°C (Predicted) | Not Available |

| Melting Point | Not Available | Not Available |

| Density | 1.0095 g/cm³ (Predicted) | Not Available |

| Refractive Index | 1.5277 (Predicted) | Not Available |

| XLogP3 | 2.1 | [1] |

Experimental Determination of Physical Properties: A Conceptual Workflow

For a novel or poorly characterized compound like this compound, the experimental determination of its physical properties is a fundamental step. The following diagram illustrates a general workflow for such a characterization.

Caption: A conceptual workflow for the synthesis, purification, and physical characterization of this compound.

Synthesis and Spectroscopic Characterization

A common and effective method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction.[3] This involves the reaction of a Grignard reagent with a suitable ketone.

Experimental Protocol: Synthesis via Grignard Reaction

Objective: To synthesize this compound from acetophenone and vinylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Vinyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

-

Acetophenone

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Vinylmagnesium Bromide:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine.

-

In the dropping funnel, place a solution of vinyl bromide in anhydrous diethyl ether.

-

Add a small amount of the vinyl bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetophenone:

-

Cool the Grignard reagent solution in an ice bath.

-

Add a solution of acetophenone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Work-up:

-

Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.

-

Spectroscopic Data

Spectroscopic methods are essential for the structural confirmation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methyl protons, the vinyl protons with their characteristic splitting patterns, the aromatic protons of the phenyl group, and a singlet for the hydroxyl proton (which may be broad and its chemical shift can vary depending on concentration and solvent).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbon bearing the hydroxyl group, the methyl carbon, the two vinyl carbons, and the carbons of the phenyl ring.

-

IR Spectroscopy: The infrared spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Other characteristic peaks would include C-H stretches for the aromatic and aliphatic protons, a C=C stretch for the vinyl group, and C-O stretching.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 148, along with characteristic fragmentation patterns.

Conclusion

This compound is a valuable synthetic intermediate with a unique combination of functional groups. While experimental data on its physical properties are not widely available, its structure provides a strong basis for predicting its behavior. The synthetic route via a Grignard reaction is a well-established and reliable method for its preparation. The spectroscopic data available from public databases provide a solid foundation for its characterization. Further experimental investigation into its physical properties is warranted to facilitate its broader application in research and development.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 538853, this compound. [Link]

-

LibreTexts. 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

Sources

An In-depth Technical Guide to 2-Phenylbut-3-en-2-ol: Synthesis, Characterization, and Synthetic Utility

Abstract

2-Phenylbut-3-en-2-ol is a tertiary allylic alcohol that serves as a versatile building block in organic synthesis. Its unique structural motif, featuring a hydroxyl group, a vinyl moiety, and a phenyl ring all connected to a quaternary carbon center, offers a rich landscape for chemical transformations. This guide provides a comprehensive overview of its synthesis, spectroscopic characterization, and key applications, with a particular focus on its utility for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic choices, present self-validating experimental protocols, and explore its potential as a precursor for more complex molecular architectures.

Introduction: The Structural and Chemical Significance of this compound

This compound, also known as α-vinyl-α-methylbenzyl alcohol, is a chiral tertiary alcohol with the chemical formula C₁₀H₁₂O. The molecule's central feature is a stereocenter at the carbinol carbon, making it a valuable chiral precursor in asymmetric synthesis. The presence of both a nucleophilic hydroxyl group and a reactive vinyl group allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of fine chemicals and pharmaceutical agents. The phenyl group also provides a site for further functionalization and influences the molecule's overall reactivity and physical properties.

The strategic importance of this molecule lies in its ability to undergo a variety of transformations, including oxidation, reduction, and rearrangement reactions, as well as its participation in carbon-carbon bond-forming reactions. These characteristics make it an attractive starting material for the synthesis of more complex molecules with potential biological activity.

Synthesis of this compound: A Practical Approach

The most common and efficient method for the laboratory-scale synthesis of this compound is the Grignard reaction. This organometallic reaction involves the nucleophilic addition of a vinylmagnesium halide to acetophenone. The choice of the Grignard reagent is critical for the successful formation of the desired product.

Recommended Synthesis Protocol: Grignard Reaction

This protocol describes the synthesis of this compound from acetophenone and vinylmagnesium bromide.

Materials:

-

Acetophenone (99%)

-

Vinylmagnesium bromide (1.0 M solution in THF)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Dissolve acetophenone (1 equivalent) in anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add vinylmagnesium bromide solution (1.1 equivalents) dropwise from the dropping funnel to the stirred solution of acetophenone.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure this compound.

Expected Yield: 75-85%

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, such as water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

-

Slow Addition at Low Temperature: The reaction between the Grignard reagent and the ketone is exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent side reactions.

-

Aqueous NH₄Cl Quench: A saturated solution of ammonium chloride is a mild acid that effectively quenches the reaction by protonating the intermediate alkoxide without causing dehydration of the tertiary alcohol product.

Caption: Synthesis workflow for this compound via Grignard reaction.

Spectroscopic Characterization

The structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

| Technique | Characteristic Feature | Typical Value/Range |

| ¹H NMR | -OH (singlet) | δ 2.0-2.5 ppm |

| -CH₃ (singlet) | δ 1.6-1.8 ppm | |

| =CH₂ (multiplet) | δ 5.0-5.3 ppm | |

| =CH- (multiplet) | δ 6.0-6.2 ppm | |

| Ar-H (multiplet) | δ 7.2-7.5 ppm | |

| ¹³C NMR | C-OH | δ 75-80 ppm |

| -CH₃ | δ 28-32 ppm | |

| =CH₂ | δ 112-116 ppm | |

| =CH- | δ 142-146 ppm | |

| Aromatic Carbons | δ 125-148 ppm | |

| IR | O-H stretch (broad) | 3300-3500 cm⁻¹ |

| C-H stretch (aromatic) | 3000-3100 cm⁻¹ | |

| C-H stretch (aliphatic) | 2850-3000 cm⁻¹ | |

| C=C stretch (vinyl) | 1640-1650 cm⁻¹ | |

| C=C stretch (aromatic) | 1450-1600 cm⁻¹ | |

| Mass Spec (EI) | [M]+ | m/z 148 |

| [M-CH₃]+ | m/z 133 | |

| [M-H₂O]+ | m/z 130 |

Reactivity and Synthetic Utility in Drug Development

The dual functionality of this compound makes it a valuable intermediate in the synthesis of more complex molecules, including those with potential therapeutic applications.

Key Reactions

-

Oxidation: The tertiary alcohol is resistant to oxidation under standard conditions, but the vinyl group can be readily oxidized to form an epoxide or cleaved to yield a ketone.

-

Rearrangement Reactions: Being an allylic alcohol, it can undergo acid-catalyzed rearrangements, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated ketones.

-

Derivatization of the Hydroxyl Group: The hydroxyl group can be easily converted into other functional groups, such as ethers, esters, or halides, to facilitate further synthetic transformations.

Caption: Key reaction pathways of this compound.

Application in the Synthesis of Bioactive Molecules

While this compound itself is not a known therapeutic agent, its structural motif is present in or can be used to access various classes of bioactive compounds. For instance, the tertiary alcohol moiety is a common feature in many natural products and synthetic drugs. The vinyl group can participate in metathesis or Heck reactions to build more complex carbon skeletons.

The chiral nature of this compound makes it a particularly interesting starting material for the enantioselective synthesis of drug candidates. For example, similar chiral tertiary alcohols have been used as key intermediates in the synthesis of antagonists for the P2Y₁₂ receptor, which are important antiplatelet drugs.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is considered to be an irritant to the eyes, skin, and respiratory system. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a readily accessible and highly versatile synthetic intermediate. Its rich chemistry, stemming from the interplay of its hydroxyl, vinyl, and phenyl functionalities, provides numerous opportunities for the construction of complex molecular architectures. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in research and development, particularly in the field of medicinal chemistry.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11007, 2-Phenyl-3-buten-2-ol. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

An In-depth Technical Guide to the Synthesis of 2-Phenylbut-3-en-2-ol from Acetophenone

<_ _>

Abstract

This technical guide provides a comprehensive overview of the synthesis of the tertiary alcohol, 2-phenylbut-3-en-2-ol, from the readily available starting material, acetophenone. The core of this synthesis is the highly versatile Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry.[1][2] This document will delve into the mechanistic underpinnings of this transformation, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a robust and reliable method for the preparation of this and structurally related molecules.

Introduction: The Significance of Tertiary Alcohols and the Grignard Reaction

Tertiary alcohols are a crucial class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and fragrances. Their unique structural motif, characterized by a hydroxyl group attached to a carbon atom bonded to three other carbon atoms, imparts specific chemical reactivity that is highly valued in synthetic design.

The synthesis of this compound from acetophenone serves as an exemplary case study for the application of the Grignard reaction, a powerful organometallic reaction discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912.[1] This reaction involves the addition of an organomagnesium halide (the Grignard reagent) to the carbonyl group of an aldehyde or ketone.[1][3] In the context of this synthesis, the nucleophilic carbon of a vinyl Grignard reagent attacks the electrophilic carbonyl carbon of acetophenone, leading to the formation of a new carbon-carbon bond and, after an acidic workup, the desired tertiary alcohol.[4][5]

The choice of the Grignard reaction for this transformation is predicated on its high efficiency, broad substrate scope, and the relative ease of preparation of the required reagents. This guide will provide the necessary technical details to empower the researcher to confidently execute this synthesis.

Synthetic Strategy: A Grignard-Based Approach

The most direct and efficient route for the synthesis of this compound from acetophenone is through the nucleophilic addition of a vinyl Grignard reagent, specifically vinylmagnesium bromide, to the ketone functionality of acetophenone.

Overall Reaction Scheme

The overall transformation can be depicted as follows:

Caption: Overall synthetic workflow for this compound.

Mechanistic Insights

The Grignard reaction proceeds through a two-step mechanism:

-

Nucleophilic Addition: The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic.[1][4] This nucleophilic carbon attacks the electrophilic carbonyl carbon of acetophenone. The pi electrons of the carbonyl group are pushed onto the oxygen atom, forming a tetrahedral magnesium alkoxide intermediate.[4][5]

-

Acidic Workup: The reaction mixture is then treated with a dilute acid (e.g., aqueous HCl or H2SO4) in a step known as the "workup."[6] The negatively charged oxygen of the alkoxide intermediate is protonated by the acid to yield the final tertiary alcohol product, this compound.[7][8]

Caption: Mechanism of the Grignard reaction with a ketone.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| Acetophenone | C₈H₈O | 120.15 | 12.0 g (0.1 mol) | >98% |

| Magnesium Turnings | Mg | 24.31 | 2.9 g (0.12 mol) | Reagent Grade |

| Vinyl Bromide | C₂H₃Br | 106.95 | 12.8 g (0.12 mol) | >98% |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | Anhydrous |

| Iodine | I₂ | 253.81 | 1 small crystal | Reagent Grade |

| 1 M Hydrochloric Acid | HCl | 36.46 | 100 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 50 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~10 g | Anhydrous |

Equipment

-

Three-necked round-bottom flask (500 mL)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel (500 mL)

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure

Part A: Preparation of the Grignard Reagent (Vinylmagnesium Bromide)

-

Glassware Preparation: All glassware must be scrupulously dried in an oven at 120 °C for at least 4 hours and assembled while hot under a stream of dry nitrogen or argon to prevent atmospheric moisture from quenching the reaction.[9][10]

-

Reaction Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a stopper. Place the magnesium turnings and a small crystal of iodine in the flask. The iodine helps to activate the magnesium surface.[2]

-

Initiation of Reaction: Add 50 mL of anhydrous diethyl ether to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of vinyl bromide in 50 mL of anhydrous diethyl ether.

-

Addition of Vinyl Bromide: Add a small portion (approximately 5 mL) of the vinyl bromide solution to the magnesium suspension. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution.[8] If the reaction does not start, gentle warming with a heat gun or crushing a piece of magnesium with a dry glass rod may be necessary.[8]

-

Completion of Grignard Formation: Once the reaction has initiated, add the remaining vinyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[8] After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent. The resulting gray-to-brown solution of vinylmagnesium bromide is used directly in the next step.

Part B: Reaction with Acetophenone

-

Preparation of Acetophenone Solution: In the dropping funnel, prepare a solution of acetophenone in 100 mL of anhydrous diethyl ether.

-

Addition to Grignard Reagent: Cool the Grignard reagent solution in an ice bath. Slowly add the acetophenone solution dropwise from the dropping funnel with vigorous stirring.[11] The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[12]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour. A thick, white precipitate of the magnesium alkoxide salt will form.

Part C: Workup and Purification

-

Quenching the Reaction: Carefully and slowly pour the reaction mixture over a mixture of crushed ice and 1 M hydrochloric acid with stirring. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.[13]

-

Extraction: Transfer the mixture to a separatory funnel. The organic layer (diethyl ether) will separate from the aqueous layer. Separate the layers and extract the aqueous layer twice more with 50 mL portions of diethyl ether.

-

Washing: Combine the organic extracts and wash them with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, followed by 50 mL of brine (saturated NaCl solution).

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Decant the dried ether solution and remove the solvent using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Safety Considerations

-

Grignard Reagents: Grignard reagents are highly reactive and moisture-sensitive.[14] They can react violently with water and protic solvents.[1] All reactions must be carried out under strictly anhydrous conditions.[1]

-

Diethyl Ether: Diethyl ether is extremely flammable and has a low boiling point.[15] All operations involving ether must be conducted in a well-ventilated fume hood, away from any sources of ignition.[12][15]

-

Vinyl Bromide: Vinyl bromide is a flammable and potentially carcinogenic gas. It should be handled with extreme care in a fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when performing this synthesis.[12][14]

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will provide detailed information about the structure of the molecule, confirming the presence of the phenyl, vinyl, and hydroxyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption for the O-H stretch of the alcohol (around 3400 cm⁻¹) and sharp peaks for the C=C stretch of the vinyl group (around 1640 cm⁻¹) and the aromatic C=C stretches (around 1600 and 1450 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product (148.20 g/mol ).[16]

Conclusion

The synthesis of this compound from acetophenone via a Grignard reaction is a robust and reliable method for obtaining this valuable tertiary alcohol. By carefully controlling the reaction conditions, particularly the exclusion of moisture, and following the detailed protocol outlined in this guide, researchers can achieve high yields of the desired product. The principles and techniques described herein are broadly applicable to the synthesis of a wide range of other tertiary alcohols, making this a fundamental and indispensable transformation in the synthetic chemist's toolkit.

References

-

The Grignard Reaction Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from [Link]

-

3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) - eCampusOntario Pressbooks. (n.d.). Retrieved from [Link]

-

What are Grignard reagent preparation precautions during preparation? - Quora. (2022, February 19). Retrieved from [Link]

-

Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Retrieved from [Link]

-

Grignard reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Grignard Reaction Mechanism - BYJU'S. (n.d.). Retrieved from [Link]

-

Preparation of vinylmagnesium bromide - PrepChem.com. (n.d.). Retrieved from [Link]

-

Grignard Reaction - American Chemical Society. (n.d.). Retrieved from [Link]

-

CHM 244 Lab Practical- Grignard Reactions. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF 2-PHENYLBUTYN-3-OLA-2 BASED ON ENANTIOSELECTIVE ALKYNYLATION OF ACETOPHENONE AND ITS CHEMICAL MODIFICATIONS - DSpace Home. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF 2-PHENYLBUTYN-3-OLA-2 BASED ON ENANTIOSELECTIVE ALKYNYLATION OF ACETOPHENONE AND ITS CHEMICAL MODIFICATIONS - КиберЛенинка. (n.d.). Retrieved from [Link]

-

5.2: Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts. (2020, June 11). Retrieved from [Link]

-

Grignard Reaction: Synthesis of Triphenylmethanol. (n.d.). Retrieved from [Link]

-

Show how you would synthesize 2-phenylhex-3-yn-2-ol, starting wit... - Pearson. (n.d.). Retrieved from [Link]

-

SAFETY DATA SHEET - Lab Alley. (2024, October 29). Retrieved from [Link]

-

SYNTHESIS OF 2-PHENYLBUTYN-3-OLA-2 BASED ON ENANTIOSELECTIVE ALKYNYLATION OF ACETOPHENONE AND ITS CHEMICAL MODIFICATIONS. (2025, June 6). Retrieved from [Link]

-

vinyl bromide - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Using the Grignard Reaction to Make Tertiary alcohols - YouTube. (2018, February 17). Retrieved from [Link]

-

-

The Grignard Reaction. (n.d.). Retrieved from [Link]

-

-

-

Grignard Reaction - Web Pages. (n.d.). Retrieved from [Link]

-

-

7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Retrieved from [Link]

-

2-Phenyl-3-butyn-2-ol - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

-

Vinylmagnesium Bromide: A Versatile Grignard Reagent for Organic Synthesis. (n.d.). Retrieved from [Link]

-

Understand grignard-Based Routes to Acetophenone - StudyRaid. (2025, March 15). Retrieved from [Link]

-

Solved Show how you would form vinyl magnesium bromide from | Chegg.com. (2025, July 26). Retrieved from [Link]

-

This compound | C10H12O | CID 538853 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

(PDF) SYNTHESIS OF 2-PHENYLBUTYN-3-OLA-2 BASED ON ENANTIOSELECTIVE ALKYNYLATION OF ACETOPHENONE AND ITS CHEMICAL MODIFICATIONS - ResearchGate. (2025, September 7). Retrieved from [Link]

-

3-Hydroxy-3-phenyl-1-butyne | C10H10O | CID 92098 - PubChem. (n.d.). Retrieved from [Link]

-

How to purify tertiary alcohol? - ResearchGate. (2024, April 22). Retrieved from [Link]

-

2-Phenyl-3-butyn-2-ol - the NIST WebBook. (n.d.). Retrieved from [Link]

-

Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment | Journal of Chemical Education. (2007, March 1). Retrieved from [Link]

- US3426087A - Method for the preparation of grignard compounds in hydrocarbon solution - Google Patents. (n.d.).

-

This compound (C10H12O) - PubChemLite. (n.d.). Retrieved from [Link]

-

17.5: Alcohols from Carbonyl Compounds - Grignard Reagents - Chemistry LibreTexts. (2024, September 30). Retrieved from [Link]

-

Solved GRIGNARD SYNTHESIS OF TERTIARY ALCOHOLS Chem 352L I. | Chegg.com. (2021, April 12). Retrieved from [Link]

-

Using phenyl magnesium bromide how would you prepare acetophenone? - Quora. (2021, March 19). Retrieved from [Link]

-

Using the Grignard Reaction to Make Alcohols - YouTube. (2014, March 3). Retrieved from [Link]

Sources

- 1. Grignard reaction - Wikipedia [en.wikipedia.org]

- 2. cerritos.edu [cerritos.edu]

- 3. byjus.com [byjus.com]

- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. 3.4.2 – Grignard Reactions with Carbonyls – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]

- 6. britthipple.com [britthipple.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Solved GRIGNARD SYNTHESIS OF TERTIARY ALCOHOLS Chem 352L I. | Chegg.com [chegg.com]

- 12. acs.org [acs.org]

- 13. youtube.com [youtube.com]

- 14. dchas.org [dchas.org]

- 15. quora.com [quora.com]

- 16. This compound | C10H12O | CID 538853 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Grignard Reaction for 2-Phenylbut-3-en-2-ol Synthesis

This guide provides a comprehensive overview of the synthesis of 2-phenylbut-3-en-2-ol, a tertiary alcohol, via the Grignard reaction. It is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this fundamental carbon-carbon bond-forming reaction. This document will delve into the underlying mechanism, provide a detailed experimental protocol, and discuss critical parameters for a successful synthesis.

Introduction: The Significance of the Grignard Reaction in Complex Molecule Synthesis

The Grignard reaction stands as a cornerstone in organic synthesis, prized for its versatility and effectiveness in creating new carbon-carbon bonds.[1] Discovered by Victor Grignard in 1900, this organometallic reaction involves an organomagnesium halide, known as a Grignard reagent, which acts as a potent nucleophile.[2] These reagents readily attack electrophilic carbon atoms, such as those found in carbonyl groups, making them indispensable tools for the construction of complex molecular architectures, particularly in the pharmaceutical and fine chemical industries.[1][3]

The synthesis of this compound from acetophenone and vinylmagnesium bromide is a classic example of a Grignard reaction used to produce a tertiary alcohol.[4] This specific transformation highlights the reaction's ability to introduce a vinyl group, a valuable functional handle for further synthetic manipulations.

Mechanistic Insights: The Nucleophilic Addition of Vinylmagnesium Bromide to Acetophenone

The synthesis of this compound proceeds via the nucleophilic addition of vinylmagnesium bromide to the carbonyl carbon of acetophenone. The reaction can be conceptually divided into two key stages: the formation of the Grignard reagent and its subsequent reaction with the ketone.

1. Formation of the Grignard Reagent: Vinylmagnesium Bromide

Vinylmagnesium bromide is typically prepared by reacting vinyl bromide with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (THF).[5][6] The magnesium metal undergoes an oxidative insertion into the carbon-bromine bond, forming the highly reactive organomagnesium species.[7]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are extremely sensitive to protic solvents like water and alcohols.[8][9] Any moisture will protonate the Grignard reagent, rendering it inactive. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.[10][11]

-

Inert Atmosphere: To prevent oxidation and reaction with atmospheric moisture, the reaction is typically carried out under an inert atmosphere of nitrogen or argon.[6]

-

Initiation: The reaction between magnesium and vinyl bromide can sometimes be sluggish to start. The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface and initiate the reaction.[11][12]

2. Nucleophilic Attack on Acetophenone

Once formed, the vinylmagnesium bromide acts as a potent nucleophile. The carbon atom of the vinyl group, bonded to the electropositive magnesium, carries a partial negative charge and readily attacks the electrophilic carbonyl carbon of acetophenone.[4] This nucleophilic attack results in the formation of a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate.[3]

3. Acidic Workup

The final step of the reaction is an acidic workup. The addition of a mild acid, such as aqueous ammonium chloride or dilute sulfuric acid, protonates the magnesium alkoxide intermediate to yield the final product, this compound, and water-soluble magnesium salts.[10][13] The use of a separate acidic workup step is crucial, as adding acid in the presence of the Grignard reagent would simply quench it.[14]

Visualizing the Synthesis

Reaction Mechanism:

Caption: The reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the synthesis of this compound. Caution: Grignard reagents are pyrophoric and react violently with water. Diethyl ether and THF are highly flammable. This procedure should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Magnesium turnings | 24.31 | 1.5 g | 0.062 |

| Vinyl bromide (1M in THF) | 106.95 | 62 mL | 0.062 |

| Acetophenone | 120.15 | 5.0 g | 0.042 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| Saturated aq. NH₄Cl | - | 50 mL | - |

| Diethyl ether | - | 100 mL | - |

| Anhydrous MgSO₄ | - | - | - |

| Iodine | - | 1 crystal | - |

Procedure:

Part A: Preparation of Vinylmagnesium Bromide

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is flame-dried or oven-dried before use.[11]

-

Magnesium Activation: Place the magnesium turnings and a small crystal of iodine in the flask. Gently heat the flask under a stream of nitrogen to sublime the iodine, which helps to activate the magnesium surface.

-

Initiation: Add approximately 10 mL of the vinyl bromide solution in THF to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution.[10][11] If the reaction does not start, gentle warming may be necessary.

-

Grignard Reagent Formation: Once the reaction has started, add the remaining vinyl bromide solution dropwise from the addition funnel at a rate that maintains a gentle reflux.[6]

-

Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[6]

Part B: Reaction with Acetophenone and Workup

-

Ketone Addition: Dissolve the acetophenone in 20 mL of anhydrous THF and add it to the dropping funnel. Cool the Grignard reagent solution in an ice bath. Add the acetophenone solution dropwise to the stirred Grignard reagent.[10] The reaction is exothermic, so maintain a controlled addition rate to keep the temperature below 20°C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

Quenching: Cool the reaction mixture again in an ice bath and slowly add the saturated aqueous ammonium chloride solution to quench the reaction and hydrolyze the magnesium alkoxide.[13]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by distillation or column chromatography.

Visualizing the Experimental Workflow

Caption: A high-level workflow for the synthesis of this compound.

Potential Side Reactions and Troubleshooting

While the Grignard reaction is robust, several side reactions can occur, impacting the yield and purity of the desired product.

-

Enolization: Acetophenone has acidic α-protons. The Grignard reagent, being a strong base, can deprotonate the acetophenone to form an enolate.[8] This is more prevalent with sterically hindered Grignard reagents.

-

Reduction: If the Grignard reagent possesses β-hydrogens, it can act as a reducing agent, converting the ketone to a secondary alcohol via a Meerwein-Ponndorf-Verley-type reduction.[15]

-

Wurtz Coupling: The Grignard reagent can couple with unreacted vinyl bromide. This is generally a minor side reaction.

Troubleshooting:

-

Low Yield: This is often due to the presence of moisture, which deactivates the Grignard reagent.[16] Ensure all glassware is scrupulously dried and anhydrous solvents are used. Incomplete formation of the Grignard reagent can also be a cause.

-

Recovery of Starting Material: This may indicate that the Grignard reagent did not form successfully or was quenched before it could react with the ketone.

Characterization of this compound

The final product, this compound, can be characterized using standard spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O[17] |

| Molar Mass | 148.20 g/mol [17] |

| Appearance | Colorless to pale yellow liquid |

| IUPAC Name | This compound[17] |

Expected Spectroscopic Data:

-

¹H NMR: Resonances corresponding to the aromatic protons, the vinyl protons, the hydroxyl proton, and the methyl protons.

-

¹³C NMR: Signals for the aromatic carbons, the vinyl carbons, the quaternary carbon bearing the hydroxyl group, and the methyl carbon.

-

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol, and peaks corresponding to C=C and aromatic C-H stretches.

Conclusion

The Grignard reaction is a powerful and reliable method for the synthesis of tertiary alcohols such as this compound. By understanding the reaction mechanism, adhering to strict anhydrous and inert conditions, and being mindful of potential side reactions, researchers can successfully employ this classic transformation to build complex molecular structures essential for drug discovery and development. The protocol and insights provided in this guide serve as a comprehensive resource for the successful execution of this important synthetic procedure.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Solved Show how you would form vinyl magnesium bromide from | Chegg.com [chegg.com]

- 6. orgsyn.org [orgsyn.org]

- 7. m.youtube.com [m.youtube.com]

- 8. adichemistry.com [adichemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. youtube.com [youtube.com]

- 12. prepchem.com [prepchem.com]

- 13. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]

- 14. quora.com [quora.com]

- 15. reddit.com [reddit.com]

- 16. app.studyraid.com [app.studyraid.com]

- 17. This compound | C10H12O | CID 538853 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data of 2-Phenylbut-3-en-2-ol: An In-depth Technical Guide

Introduction

2-Phenylbut-3-en-2-ol is a tertiary alcohol containing both a phenyl and a vinyl group attached to the carbinol carbon. This unique structural arrangement gives rise to a distinct spectroscopic fingerprint, which is crucial for its identification and characterization in various chemical applications, including as a synthetic intermediate in drug development and materials science. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, offering insights into the interpretation of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. The causal relationships between the molecular structure and the observed spectral features are emphasized to provide a deeper understanding for researchers and scientists in the field.

Molecular Structure and Key Spectroscopic Features

The structure of this compound (C₁₀H₁₂O, Molar Mass: 148.20 g/mol ) presents several key features that are readily identifiable through spectroscopic methods.[1] These include the hydroxyl (-OH) group, the monosubstituted phenyl ring, the vinyl (-CH=CH₂) group, a quaternary carbon, and a methyl (-CH₃) group.

Figure 1: Molecular structure of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides direct evidence for the presence of its key functional groups. The analysis is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity |

| ~3400 (broad) | O-H (Alcohol) | Stretching | Strong |

| 3080-3020 | =C-H (Aromatic/Vinylic) | Stretching | Medium |

| 2980-2920 | -C-H (Alkyl) | Stretching | Medium |

| ~1640 | C=C (Vinyl) | Stretching | Medium |

| ~1600, ~1490, ~1450 | C=C (Aromatic) | Stretching | Medium-Weak |

| ~990, ~920 | =C-H (Vinyl) | Bending (out-of-plane) | Strong |

| ~760, ~700 | C-H (Aromatic) | Bending (out-of-plane) | Strong |

| ~1150 | C-O (Tertiary Alcohol) | Stretching | Strong |

Interpretation:

-

O-H Stretch: A strong and broad absorption band around 3400 cm⁻¹ is the most characteristic signal for the hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding.[2]

-

C-H Stretches: The region above 3000 cm⁻¹ reveals absorptions corresponding to sp²-hybridized C-H bonds of the phenyl ring and vinyl group, while the absorptions just below 3000 cm⁻¹ are due to the sp³-hybridized C-H bonds of the methyl group.[3]

-

C=C Stretches: The presence of the vinyl group is confirmed by a medium-intensity peak around 1640 cm⁻¹. The aromatic ring gives rise to a set of characteristic absorptions at approximately 1600, 1490, and 1450 cm⁻¹.[3]

-

Bending Vibrations: Strong absorptions around 990 cm⁻¹ and 920 cm⁻¹ are indicative of the out-of-plane bending vibrations of the vinyl group's =C-H bonds. The monosubstituted nature of the phenyl ring is supported by strong bands around 760 cm⁻¹ and 700 cm⁻¹.

-

C-O Stretch: A strong absorption around 1150 cm⁻¹ is characteristic of the C-O stretching vibration of a tertiary alcohol.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show distinct signals for the methyl, hydroxyl, vinyl, and aromatic protons. The chemical shifts are influenced by the electronic environment of each proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.6 | Singlet | 3H | -CH₃ |

| ~2.2 | Singlet (broad) | 1H | -OH |

| ~5.1 | Doublet of doublets | 1H | Vinyl H (trans to CH) |

| ~5.3 | Doublet of doublets | 1H | Vinyl H (cis to CH) |

| ~6.0 | Doublet of doublets | 1H | Vinyl H (geminal) |

| ~7.2-7.5 | Multiplet | 5H | Aromatic H |

Interpretation:

-

Methyl Protons: The methyl protons are expected to appear as a singlet around 1.6 ppm, as there are no adjacent protons to cause splitting.

-

Hydroxyl Proton: The hydroxyl proton signal is typically a broad singlet around 2.2 ppm. Its chemical shift can vary with concentration and solvent due to hydrogen bonding.

-

Vinyl Protons: The three vinyl protons form a complex splitting pattern (an AMX spin system). The geminal proton (on the same carbon as the other two vinyl protons) will appear as a doublet of doublets around 6.0 ppm. The two terminal vinyl protons will also be doublets of doublets around 5.1 and 5.3 ppm, with different coupling constants for their cis and trans relationships to the geminal proton.

-

Aromatic Protons: The five protons of the monosubstituted phenyl ring are in slightly different chemical environments and will appear as a multiplet in the aromatic region, typically between 7.2 and 7.5 ppm.

Figure 2: ¹H NMR spin system for the vinyl group in this compound.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~28 | -CH₃ |

| ~75 | Quaternary C-OH |

| ~112 | =CH₂ (Vinyl) |

| ~125 | Aromatic CH (para) |

| ~127 | Aromatic CH (ortho) |

| ~128 | Aromatic CH (meta) |

| ~145 | =CH- (Vinyl) |

| ~147 | Aromatic C (ipso) |

Interpretation:

-

Alkyl Carbon: The methyl carbon is expected to resonate at the highest field (lowest ppm value), around 28 ppm.

-

Quaternary Carbon: The carbon atom bonded to the hydroxyl group and the phenyl ring is a quaternary carbon and is expected to appear around 75 ppm.

-

Vinyl Carbons: The terminal =CH₂ carbon of the vinyl group will be shielded and appear around 112 ppm, while the internal =CH- carbon will be deshielded and appear further downfield at about 145 ppm.

-

Aromatic Carbons: The carbons of the phenyl ring will appear in the aromatic region (120-150 ppm). Due to the electronic effects of the substituent, the ortho, meta, and para carbons will have slightly different chemical shifts. The ipso-carbon (the carbon attached to the rest of the molecule) is expected to be the most deshielded of the aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry of this compound, typically performed using electron ionization (EI), provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 148. However, for tertiary alcohols, this peak can be weak or absent.[4]

-

Loss of Methyl (M-15): A significant peak at m/z = 133 is expected due to the loss of a methyl radical (•CH₃), forming a stable benzylic and tertiary carbocation.

-

Loss of Water (M-18): A peak at m/z = 130 may be observed due to the elimination of a water molecule.[5]

-

Loss of Vinyl (M-27): Cleavage of the vinyl group (•CH=CH₂) would result in a fragment at m/z = 121.

-

Phenyl Cation: A prominent peak at m/z = 77 is characteristic of the phenyl cation (C₆H₅⁺).

-